4-Ethyl-4'-iodobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

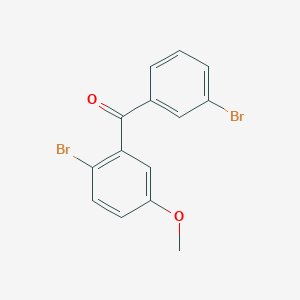

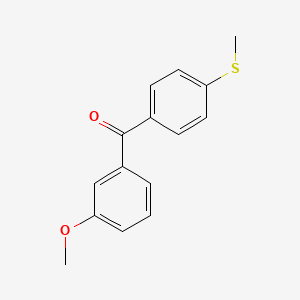

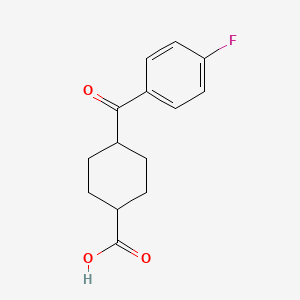

4-Ethyl-4’-iodobenzophenone is a chemical compound with the molecular formula C15H13IO . It is a derivative of benzophenone, which is a type of aromatic ketone .

Synthesis Analysis

The synthesis of 4-Ethyl-4’-iodobenzophenone can involve various methods. One such method is the Pd(0)-catalyzed cross-coupling reaction of 4′-iodoacetophenone with siloxane . Another method involves Heck-Mizoroki reactions of 4′-iodoacetophenone with styrene, catalyzed by Pd nanoparticles in a flow reactor .Molecular Structure Analysis

The molecular structure of 4-Ethyl-4’-iodobenzophenone contains a total of 31 bonds. There are 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Chemical Reactions Analysis

4-Ethyl-4’-iodobenzophenone may be used as a substrate for palladium-catalyzed coupling reactions . It may also be used in the synthesis of quinoline-based potential anticancer agents .科学的研究の応用

- Application: Used as a substrate for palladium-catalyzed coupling reactions . It may also be used in the synthesis of quinoline-based potential anticancer agents .

- Application: Studied for its photoreduction to a substituted benzpinacol .

- Method: Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .

- Results: Yielded a photoreduction quantum efficiency of 7.75% .

- Application: Studied for its ability to dimerize to form 4, 4’diphenylbenzpinacol .

- Method: A subsequent FTIR study was completed .

- Results: The experiment gave a value of 2.36 mol reduced/mol photon .

- Application: Attempted to encase CIBP in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .

- Method: The iodine of CIBP breaks off under UV light, preventing effective polymerization .

- Results: Success was found with some substituted benzophenones, although the iodine of CIBP breaks off under UV light, preventing effective polymerization .

4-Iodoacetophenone

4-Bromo-4’-Methylbenzophenone

4-Phenylbenzophenone

4-Chloro-4’-Iodobenzophenone (CIBP)

4-Iodoacetophenone

- Application: Used as a substrate for palladium-catalyzed coupling reactions . It may also be used in the synthesis of quinoline-based potential anticancer agents .

4-Iodoacetophenone

将来の方向性

The future directions of 4-Ethyl-4’-iodobenzophenone research could involve further exploration of its potential uses in the synthesis of other chemical compounds, such as potential anticancer agents . Additionally, more research could be conducted to better understand its mechanism of action and its physical and chemical properties.

特性

IUPAC Name |

(4-ethylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTBTYRMJKNYRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-4'-iodobenzophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)

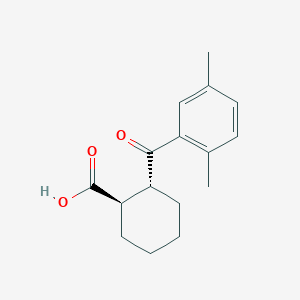

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)

![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)